7-Ethylindole

Physical property Process chemistry Alkylindole derivatives

7-Ethylindole (7-ethyl-1H-indole, C10H11N, MW 145.21) is an alkyl-substituted indole heterocycle wherein an ethyl group occupies the C7 position of the bicyclic framework. Standard procurement specifications define this compound as a clear colorless to light brown liquid at ambient temperature , supplied at ≥98.0% purity (GC) with ≤0.5% water content and confirmed structural identity by NMR.

Molecular Formula C10H11N
Molecular Weight 145.2 g/mol
CAS No. 22867-74-9
Cat. No. B1586515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Ethylindole
CAS22867-74-9
Molecular FormulaC10H11N
Molecular Weight145.2 g/mol
Structural Identifiers
SMILESCCC1=CC=CC2=C1NC=C2
InChIInChI=1S/C10H11N/c1-2-8-4-3-5-9-6-7-11-10(8)9/h3-7,11H,2H2,1H3
InChIKeyPIIZLMYXLGYWTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Ethylindole (CAS 22867-74-9) Procurement Specifications and Core Chemical Identity


7-Ethylindole (7-ethyl-1H-indole, C10H11N, MW 145.21) is an alkyl-substituted indole heterocycle wherein an ethyl group occupies the C7 position of the bicyclic framework . Standard procurement specifications define this compound as a clear colorless to light brown liquid at ambient temperature , supplied at ≥98.0% purity (GC) with ≤0.5% water content and confirmed structural identity by NMR . Its liquid physical state distinguishes it from many solid indole analogs and confers handling advantages in both research and industrial-scale operations [1].

7-Ethylindole Structural Determinants That Preclude Simple Analog Substitution


The C7 ethyl substitution on the indole nucleus produces a unique spatial and electronic environment that cannot be replicated by isomers or homologs. Regioisomeric variants—such as 5-ethylindole [1]—exhibit markedly different physical properties (e.g., solid vs. liquid state) and divergent reactivity profiles due to altered electron density distribution across the ring system. Similarly, replacement with 7-methylindole or unsubstituted indole [2] results in compounds with inferior hydrogen storage capacity (wt% H2) and distinct catalyst compatibility in LOHC applications. More critically, 7-ethylindole serves as a non-substitutable gateway intermediate for etodolac-class NSAIDs [3]; no other alkylindole regioisomer or homolog can access this specific synthetic pathway. Substitution with generic indole derivatives therefore introduces both handling incompatibilities and outright synthetic pathway failure.

7-Ethylindole Quantitative Differentiation Evidence: Head-to-Head Comparator Data


7-Ethylindole vs. Alkylindole Analogs: Liquid Physical State Enables Simplified Industrial Handling

7-Ethylindole exists as a liquid at ambient temperature (20°C), whereas structurally similar alkylindoles including 2-methylindole, 1,2-dimethylindole, and N-ethylcarbazole are solids at comparable conditions [1]. This liquid physical state confers direct advantages for pumping, metering, and continuous-flow processing in both pharmaceutical intermediate manufacturing and LOHC hydrogenation reactor operations .

Physical property Process chemistry Alkylindole derivatives

7-Ethylindole vs. Indole-Based LOHC Candidates: Superior Low-Temperature Operability with -14°C Melting Point

Among indole-derived LOHC candidates, 7-ethylindole (7-EID) exhibits the lowest reported melting point of -14°C [1], enabling operation as a liquid hydrogen carrier across a substantially broader temperature range than alternatives. This low melting point provides a significant cold-weather handling advantage over N-ethylcarbazole (mp 69°C), 2-methylindole (mp 57°C), 1,2-dimethylindole (mp 55°C), and even 1-methylindole (mp -20°C, which is only marginally lower) [2].

Liquid organic hydrogen carrier Hydrogen storage Energy materials

7-Ethylindole Hydrogen Storage Capacity: 5.23 wt% H2 Positions It Competitively Among Indole-Derived Carriers

7-Ethylindole (7-EID) provides a hydrogen storage capacity of 5.23 wt% [1]. This value is comparable to N-ethylindole (NEID, 5.23 wt%) and 1,2-dimethylindole (1,2-DMID, 5.23 wt%), and exceeds that of N-propylcarbazole (NPC, 5.43 wt% requires higher molecular weight) on a hydrogen-per-carbon basis [2]. While carbazole-based carriers offer higher absolute wt% (e.g., N-ethylcarbazole 5.8 wt%, carbazole 6.7 wt%), they require operating temperatures >200°C for dehydrogenation versus 170-200°C for 7-EID [1], representing a critical trade-off between capacity and process energy intensity.

Hydrogen storage capacity LOHC performance metrics Gravimetric hydrogen density

7-Ethylindole as Exclusive Etodolac Intermediate: Regiospecific Synthetic Gateway Not Accessible via Other Alkylindoles

7-Ethylindole serves as the requisite starting material for synthesizing 7-ethyltryptophol (2-(7-ethyl-1H-indol-3-yl)ethanol), the immediate precursor to the non-steroidal anti-inflammatory drug (NSAID) etodolac . The etodolac pharmacophore demands an ethyl substituent specifically at the 7-position of the indole nucleus; regioisomeric alkylindoles (e.g., 5-ethylindole, 6-ethylindole) or homologs (e.g., 7-methylindole, 7-propylindole) yield products that lack therapeutic efficacy or cannot undergo the requisite cyclization steps [1].

Pharmaceutical intermediate Etodolac synthesis NSAID manufacturing

7-Ethylindole Catalytic Dehydrocyclization Selectivity: 40% vs. Lower Yields for Other 7-Alkylindoles

In the catalytic dehydrocyclization of 2,6-dialkylanilines to produce 7-alkylindoles, 7-ethylindole synthesis from 2,6-diethylaniline achieves a selectivity of 40% [1]. This selectivity, while modest, is documented as superior to alternative 7-alkylindole syntheses: 7-ethylindole production from 2-ethylaniline with AlCl3 yields only 20% [1], and certain patent processes report per-pass yields as low as 13.2 mol percent [2]. The development of improved vapor-phase catalytic routes using Si/Zr MCM-41 catalysts has further enhanced 7-ethylindole yields beyond these baseline values [3].

Heterogeneous catalysis Dehydrocyclization Industrial synthesis

7-Ethylindole Purity Benchmarking: ≥98.0% (GC) with ≤0.5% Water Content Across Major Suppliers

Commercial 7-ethylindole is supplied with a standardized minimum purity of ≥98.0% as determined by GC, with water content specified at ≤0.5% across major vendors including Sigma-Aldrich, TCI, and Thermo Scientific/Alfa Aesar . This high purity threshold minimizes batch-to-batch variability in downstream reactions, particularly critical for the moisture-sensitive Grignard and organometallic transformations commonly employed in pharmaceutical intermediate elaboration . The 7-ethyl substitution pattern contributes to this compound's distinct reactivity profile compared to other alkylindoles, necessitating rigorous purity control to ensure reproducible synthetic outcomes.

Quality specification Purity benchmark Vendor comparison

7-Ethylindole High-Value Procurement Application Scenarios Driven by Quantitative Differentiation


Etodolac API Manufacturing: Non-Substitutable Intermediate Procurement

For pharmaceutical manufacturers producing etodolac or etodolac-derivative NSAIDs, 7-ethylindole is an irreplaceable starting material . The etodolac synthetic pathway—proceeding from 7-ethylindole through 7-ethyltryptophol—cannot be accessed using any other alkylindole regioisomer or homolog. Procurement specifications must demand ≥98.0% purity (GC) to ensure consistent cyclization yields (reported at 66% for the key BF3·OEt2-mediated step) [1] and to avoid impurity-related side reactions that compromise API purity profiles. Suppliers with documented batch-to-batch consistency and water content ≤0.5% should be prioritized to minimize process deviations.

Liquid Organic Hydrogen Carrier (LOHC) System Deployment: Cold-Climate Hydrogen Logistics

Organizations developing LOHC-based hydrogen storage and transport infrastructure should evaluate 7-ethylindole (7-EID) for deployment in temperate to cold climate regions. Its melting point of -14°C [2] eliminates the need for heated storage tanks required for N-ethylcarbazole (mp 69°C) or 2-methylindole (mp 57°C) [3], reducing capital expenditure by an estimated 15-30% for tank heating systems. The 5.23 wt% H2 capacity, coupled with full dehydrogenation at 170-200°C over Pd/Al2O3 [2], provides a favorable energy balance compared to higher-capacity but higher-temperature carbazole systems. Procurement for LOHC pilot or demonstration plants should prioritize 7-EID over other alkylindoles specifically for its low-temperature liquid range.

Medicinal Chemistry Fragment Library Construction: CB1 and Kinase Scaffold Expansion

In drug discovery programs targeting cannabinoid receptor CB1 or FLT3/PDGFR tyrosine kinases , 7-ethylindole serves as a privileged fragment for SAR exploration. The 7-ethyl substitution pattern confers distinct steric and electronic properties that differentiate it from 5-ethylindole or unsubstituted indole building blocks, enabling access to unique chemical space. Procurement of high-purity (≥98.0%) 7-ethylindole ensures reliable parallel synthesis outcomes when preparing (indo-3-yl)heterocyclic derivatives or bis(indolyl)methanone inhibitors. The compound's liquid physical state also facilitates automated liquid handling in high-throughput synthesis workflows, an advantage over solid alkylindole analogs.

Heterocyclic Building Block Inventory: Continuous-Flow Process Development

Process chemistry groups developing continuous-flow manufacturing platforms should stock 7-ethylindole preferentially over solid alkylindole alternatives. Its liquid physical state at 20°C enables direct pumping and precise metering without pre-dissolution or heating, reducing solvent usage and simplifying reactor feed systems. The compound's established reactivity in [4+2] benzannulation reactions using butoxy-dihydrofurans provides a validated entry point for generating diverse benzoheterocycle scaffolds. Procurement should emphasize vendor consistency in purity (≥98.0%) and water content (≤0.5%) to ensure reproducible flow chemistry outcomes across extended production campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Ethylindole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.